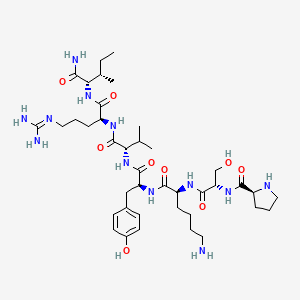![molecular formula C11H19NO6 B12557524 Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate CAS No. 189504-08-3](/img/structure/B12557524.png)
Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate is an organic compound with a complex structure that includes ester and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate typically involves the esterification of (3R)-3-aminopimelic acid with dimethyl sulfate and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. For example, oxidation of this compound can yield (3R)-3-[(ethoxycarbonyl)amino]hexanedioic acid .
Wissenschaftliche Forschungsanwendungen
Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism by which Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate exerts its effects involves the interaction of its functional groups with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The compound’s reactivity is largely determined by the presence of these functional groups and their ability to undergo chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate include:
- Dimethyl (3R)-3-aminopimelate
- Ethyl (3R)-3-aminopimelate
- Dimethyl (3R)-3-[(methoxycarbonyl)amino]hexanedioate
Uniqueness
The presence of the ethoxycarbonyl group, in particular, allows for specific interactions and transformations that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
189504-08-3 |
|---|---|
Molekularformel |
C11H19NO6 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
dimethyl (3R)-3-(ethoxycarbonylamino)hexanedioate |
InChI |
InChI=1S/C11H19NO6/c1-4-18-11(15)12-8(7-10(14)17-3)5-6-9(13)16-2/h8H,4-7H2,1-3H3,(H,12,15)/t8-/m1/s1 |
InChI-Schlüssel |
MSXISTCQQQJGEE-MRVPVSSYSA-N |
Isomerische SMILES |
CCOC(=O)N[C@H](CCC(=O)OC)CC(=O)OC |
Kanonische SMILES |
CCOC(=O)NC(CCC(=O)OC)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)




![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)

![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)

![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)


![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)

